molecular formula C11H9ClO3S B13013440 Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 33851-24-0

Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13013440
CAS No.: 33851-24-0
M. Wt: 256.71 g/mol
InChI Key: XDQYSYNQPPHBQE-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The specific pathways involved depend on the biological context in which the compound is used .

Biological Activity

Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, anticancer properties, and the mechanisms through which it operates.

Chemical Structure and Properties

The compound has the molecular formula C_{12}H_{11}ClO_3S and a molecular weight of approximately 256.71 g/mol. Its structure includes a chloro group, a hydroxy group, and an ethyl ester functional group attached to a benzo[b]thiophene core, which is known for its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy in inhibiting growth.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These results suggest that the compound can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for developing new antimicrobial agents .

Antifungal Properties

The antifungal activity of this compound has been particularly emphasized in recent studies. It has shown rapid penetration and release characteristics, enhancing its efficacy against fungal infections.

Case Study: Efficacy Against Fungal Strains

In a study evaluating the compound's antifungal properties, formulations containing this compound demonstrated significant activity against various fungal strains. The compound's ability to disrupt fungal cell membranes was noted as a key mechanism of action.

Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)15.0

The IC50 values indicate the concentration required to inhibit cell viability by 50%. These findings highlight the potential of this compound as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for microbial survival and proliferation.

Properties

CAS No.

33851-24-0

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

ethyl 5-chloro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9ClO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3

InChI Key

XDQYSYNQPPHBQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)O

Origin of Product

United States

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